2-Aminothiophene-3-carboxamide

Overview

Description

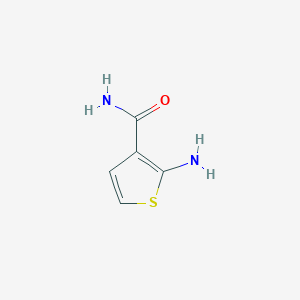

2-Aminothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the second position and a carboxamide group at the third position.

Mechanism of Action

Target of Action

The primary target of 2-Aminothiophene-3-carboxamide is the Anoctamin1 (ANO1) channel , a calcium-activated chloride ion channel . ANO1 is associated with various physiological functions, including cancer progression and metastasis/invasion . It has been considered as a promising target for cancer therapeutics as ANO1 is over-expressed in a variety of cancers including glioblastoma (GBM) and inhibition of ANO1 has been reported to suppress cell proliferation, migration, and invasion in GBM .

Mode of Action

This compound interacts with its target, the ANO1 channel, by inhibiting its activity . This inhibition results in the suppression of cell proliferation, migration, and invasion in GBM . The compound is designed and synthesized as a potent and selective ANO1 inhibitor .

Biochemical Pathways

It is known that the inhibition of the ano1 channel can affect the progression and metastasis/invasion of cancer cells

Result of Action

The inhibition of the ANO1 channel by this compound leads to the suppression of cell proliferation, migration, and invasion in GBM . This suggests that the compound could have potential therapeutic applications in the treatment of GBM and possibly other cancers where the ANO1 channel is over-expressed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature, preferably in a cool and dark place . It is also air sensitive . These factors should be taken into consideration when handling and storing the compound to ensure its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Aminothiophene-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on the Anoctamin1 (ANO1) channel, a calcium-activated chloride ion channel associated with various physiological functions including cancer progression .

Cellular Effects

The compound has been found to suppress cell proliferation, migration, and invasion in glioblastoma (GBM) cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ANO1 channel. It has been observed to strongly suppress ANO1 channel activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiophene-3-carboxamide typically involves the Gewald reaction, a multicomponent reaction that includes a carbonyl compound, a nitrile with an active methylene group, and elemental sulfur. The reaction proceeds under basic conditions, often using piperidine as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts depending on the substituent being introduced.

Major Products:

Oxidation: Nitro-2-aminothiophene-3-carboxamide.

Reduction: 2-Aminothiophene-3-carboxylamine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Aminothiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing polyfunctionalized heterocyclic compounds.

Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.

Medicine: Explored for its antiproliferative properties, making it a candidate for anticancer drug development.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

- 2-Aminothiophene-3-carboxylic acid

- 2-Aminothiophene-3-carboxylate esters

- 2-Aminothiophene-3-carbonitrile derivatives

Comparison: 2-Aminothiophene-3-carboxamide is unique due to its carboxamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and ester counterparts, the carboxamide group provides greater stability and different reactivity patterns. This makes this compound particularly valuable in medicinal chemistry for developing drugs with specific biological activities .

Biological Activity

2-Aminothiophene-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of aminothiophene derivatives, which are characterized by a thiophene ring substituted with an amino group and a carboxamide functional group. The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions, allowing for the introduction of various substituents that can enhance its biological properties.

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma. A notable study reported that these compounds exhibit a preferential suppression of protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and induction of apoptosis in prostate cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | Prostate Cancer (PC-3) | 1.35 | Apoptosis induction |

| Compound 5 | HepG-2 | 0.59 | VEGFR-2 inhibition |

| Compound 21 | HCT-116 | 1.29 | β-tubulin polymerization inhibition |

2. Antimicrobial Activity

The antimicrobial properties of 2-aminothiophene derivatives have also been extensively studied. These compounds have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 0.69 µM for certain derivatives . The mechanism involves inhibition of mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.

| Compound | Target Pathogen | MIC (µM) | Mechanism |

|---|---|---|---|

| Compound 33 | Mtb H37Rv | 0.69 | Inhibition of mycolic acid biosynthesis |

| Compound 18e | TGFβR1 | 0.09 | Selective inhibition |

3. Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound derivatives exhibit a range of other biological activities:

- Antiproliferative Effects: Several studies have indicated that these compounds can inhibit cell proliferation in various cancer models, showcasing IC50 values that suggest selectivity towards cancer cells over normal cells .

- Anti-inflammatory and Antifungal Properties: The derivatives have also been reported to possess anti-inflammatory effects and antifungal activity against several pathogens, indicating their potential as broad-spectrum therapeutic agents .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Prostate Cancer Treatment:

A study highlighted the efficacy of a specific derivative in inducing apoptosis in prostate cancer cells through the activation of p53 pathways, leading to an increase in pro-apoptotic factors like Bax and caspase-3 . -

Tuberculosis Management:

Another research effort focused on developing compounds targeting Mtb, demonstrating significant bactericidal activity against resistant strains, thus providing a promising avenue for tuberculosis treatment amid rising drug resistance .

Properties

IUPAC Name |

2-aminothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZIZZOTISTHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351401 | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-51-4 | |

| Record name | 2-Amino-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-aminothiophene-3-carboxamide a valuable building block in organic synthesis?

A: this compound serves as a versatile precursor for constructing diverse polyfunctionalized heterocyclic compounds. [] Its structure, containing both amine and carboxamide functionalities directly attached to the thiophene ring, allows for various chemical transformations and cyclization reactions. [, ] This makes it particularly valuable in synthesizing biologically relevant molecules like thienopyridines and thienopyrimidines. [, ]

Q2: Can you provide an example of how this compound is used to synthesize other heterocyclic compounds?

A: Researchers have successfully utilized this compound in synthesizing thieno[2,3-d]pyrimidines. [] The process involves reacting this compound with chloroacetyl chloride to form 2-(chloroacetamido)thiophene-3-carboxamide. This intermediate then undergoes cyclization to yield 2-(chloromethyl)thieno[2,3-d]pyrimidine-4-one. Subsequent nucleophilic substitution reactions with various amines lead to a range of substituted thieno[2,3-d]pyrimidines. []

Q3: What are the common synthetic routes for obtaining this compound?

A: One prominent method is the Gewald reaction, a multicomponent reaction involving cyanoacetamide, aldehydes or ketones, and sulfur. [] This reaction offers a convenient route to access a library of this compound derivatives with variations in the substituents. []

Q4: Has this compound and its derivatives demonstrated any promising biological activities?

A: Research suggests that certain derivatives of this compound exhibit antibacterial and antifungal properties. [] Additionally, some derivatives have shown potential as ANO1 channel blockers, suggesting possible anti-glioma effects. [] Further investigations are ongoing to fully explore the therapeutic potential of this class of compounds.

Q5: Are there any studies investigating the structure-activity relationship of this compound derivatives?

A: While specific structure-activity relationship studies for this compound are not extensively detailed in the provided abstracts, research indicates that modifications on the thieno[2,3-d]pyrimidine scaffold derived from this compound can influence biological activity. [] For instance, introducing different substituents on the pyrimidine ring influenced both the antibacterial and antioxidant activities of the resulting compounds. [] This highlights the importance of exploring structural modifications to optimize desired biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.